Cas no 61318-90-9 (1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole)
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- 1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole
- SULCONAZOLE, JP24
- 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- 1-[2-(4-chloro-benzylsulfanyl)-2-(2,4-dichloro-phenyl)-ethyl]-1H-imidazole
- 1H-Imidazole,1-(2-(((4-chlorophenyl)methyl)thio)-2-(2,4-dichlorophenyl)ethyl)-,(+-)
- Sulc
- Sulconazol
- Sulconazolum
- Sulconazolum [INN-Latin]
- 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- (+-)-1-(2,4-dichloro-beta-((4-chlorobenzyl)thio)phenethyl)imidazole
- AFNXATANNDIXLG-UHFFFAOYSA-N
- Prestwick1_000810
- Prestwick0_000810
- Spectrum4_000436
- rac-1-(2-((4-chlorobenzyl)sulfanyl)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- Sulconazole [INN:BAN]
- BDBM31770
- SULCONAZOLE [INN]
- SULCONAZOLE [WHO-DD]
- Prestwick2_000810
- HY-B1460B
- (+/-)-Sulconazole
- sulconazole
- SULCONAZOLE [MI]
- 1H-Imidazole, 1-(2-(((4-chlorophenyl)methyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, (+-)-
- Spectrum5_001155
- DivK1c_000220
- AB00053607_16
- BRD-A70649075-008-17-5
- CHEBI:77776
- 1H-IMIDAZOLE, 1-(2-(((4-CHLOROPHENYL)METHYL)THIO)-2-(2,4-DICHLOROPHENYL)ETHYL)-
- KBioSS_001896
- CS-0013811
- CHEBI:9325
- FT-0630725
- 1-(2-(((4-CHLOROPHENYL)METHYL)THIO)-2-(2,4-DICHLOROPHENYL)ETHYL)-1H-IMIDAZOLE
- 1H-Imidazole, 1-[2-[[(4-chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-(9CI)
- Spectrum2_001422
- UNII-5D9HAA5Q5S
- KBio3_002453
- ()-Sulconazole
- 5D9HAA5Q5S
- SULCONAZOLE [VANDF]
- DB06820
- C08076
- 61318-90-9
- AB00053607
- 1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole
- CHEMBL1221
- KBio2_007032
- AKOS015961204
- 1-(2-(4-chlorobenzylthio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- 1-[2,4-dichloro-beta-(4-chlorobenzylthio)phenethyl]imidazole
- Spectrum3_001457
- Q2392530
- Sulconazol (INN-Spanish)
- Prestwick3_000810
- 1H-Imidazole, 1-[2-[[(4-chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-
- SCHEMBL34761
- DTXSID8044129
- (+-)-1-(2,4-dichloro-beta-((p-chlorobenzyl)thio)phenethyl)imidazole
- 1-(beta-(4''-chlorobenzylthio)-2'4'-dichlorophenethyl)imidazole
- EN300-18563874
- Sulconazolum (INN-Latin)
- KBio2_004464
- KBio2_001896
- Sulconazol [INN-Spanish]
- cid_65495
- NINDS_000220
- IDI1_000220
- BPBio1_000747
- NCGC00018250-02
- BSPBio_002953
- 1H-IMIDAZOLE, 1-(2-(((4-CHLOROPHENYL)METHYL)THIO)-2-(2,4-DICHLOROPHENYL)ETHYL)-, (+/-)-
- SBI-0051660.P002
- BSPBio_000679
- C18H15Cl3N2S
- SPBio_002600
- D01AC09
- AB00053607_17
- DTXCID6024129
- SPBio_001524
- AC-13116
- D08535
- Sulconazole (INN)
- BRD-A70649075-008-05-0
- (+-)-1-(2,4-Dichlor-beta-((4-chlorbenzyl)thio)phenethyl)imidazol
- KBio1_000220
- KBioGR_000792
- Spectrum_001416
- G66877
- 7106B
- DB-053840
- BRD-A70649075-008-29-0
- BRD-A70649075-008-30-8
-
- MDL: MFCD00865585
- Inchi: 1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
- InChI Key: AFNXATANNDIXLG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(CN1C=NC=C1)SCC1C=CC(=CC=1)Cl)Cl
Computed Properties
- Exact Mass: 396.00200
- Monoisotopic Mass: 396.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Color/Form: Crystallization.
- Density: 1.34
- Boiling Point: 558.2°C at 760 mmHg
- Flash Point: 291.4°C
- PSA: 43.12000
- LogP: 6.51800
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003131-1g |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 95% | 1g |
$653.12 | 2023-09-01 | |
| Chemenu | CM187271-1g |
1-(2-((4-chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 95% | 1g |
$729 | 2021-08-05 | |
| 1PlusChem | 1P00E9RI-25mg |
SULCONAZOLE |
61318-90-9 | 95% | 25mg |
$145.00 | 2024-04-22 | |
| A2B Chem LLC | AG65038-5mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 98% | 5mg |
$388.00 | 2024-04-19 | |
| A2B Chem LLC | AG65038-10mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 98% | 10mg |
$585.00 | 2024-04-19 | |
| A2B Chem LLC | AG65038-25mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 98% | 25mg |
$1094.00 | 2024-04-19 | |
| A2B Chem LLC | AG65038-50mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 98% | 50mg |
$1722.00 | 2024-04-19 | |
| A2B Chem LLC | AG65038-100mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 98% | 100mg |
$2311.00 | 2024-04-19 | |
| Chemenu | CM187271-1g |
1-(2-((4-chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 95% | 1g |
$628 | 2023-01-02 | |
| Ambeed | A360895-50mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 95% | 50mg |
$329.0 | 2025-03-01 |
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Suppliers
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Related Literature
-
Siman Ma,Lina Wang,Guoxian Guo,Jing Tang,Jia Yu New J. Chem. 2022 46 4262
-
Yanru Liu,Liangzhao Cai,Jia Lun,Min Zhao,Xingjie Guo New J. Chem. 2020 44 18337
-
Bolin Zhu,Fan Zhao,Jia Yu,Zhaokun Wang,Yongbo Song,Qing Li New J. Chem. 2018 42 13421
-
Susanti,Asep Riswoko,Joddy Arya Laksmono,Galuh Widiyarti,Dadan Hermawan RSC Adv. 2023 13 18070
-
5. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426
Additional information on 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
Chemical Profile of 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) and Its Applications in Modern Research
The compound 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) represents a fascinating class of heterocyclic derivatives that have garnered significant attention in the field of medicinal chemistry and pharmacology. Its unique structural framework, featuring an imidazole core appended with substituted aromatic and sulfanyl-containing side chains, positions it as a promising candidate for further exploration in drug discovery and therapeutic intervention.
At the heart of this compound’s potential lies its intricate molecular architecture. The presence of a 4-chlorophenyl group and a 2,4-dichlorophenyl moiety introduces multiple sites for interaction with biological targets, while the methylsulfanyl substituent enhances its pharmacological profile by contributing to both lipophilicity and hydrogen bonding capabilities. This combination makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry have enabled the systematic screening of such derivatives, allowing researchers to predict their biological activity with remarkable precision. Studies employing molecular docking simulations have highlighted the potential of this compound as an inhibitor of various enzyme targets, including those implicated in inflammatory pathways and cancer metabolism. The imidazole core, known for its stability and versatility in drug design, further reinforces its suitability as a pharmacophore.
In the realm of oncology research, derivatives of imidazole have been extensively studied for their ability to modulate signaling pathways critical to tumor growth and progression. The specific substitution pattern in 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) suggests that it may interfere with key metabolic processes in cancer cells, such as polyamine biosynthesis or DNA repair mechanisms. Preliminary experimental data from academic laboratories indicate that this compound exhibits inhibitory effects on certain kinases associated with tumor proliferation.
Beyond oncology, the compound’s structural features make it a candidate for addressing inflammatory disorders. The chloro substituents on the aromatic rings are known to enhance binding interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating immune responses and lipid metabolism. By targeting these pathways, the compound may offer novel therapeutic strategies for conditions such as rheumatoid arthritis or metabolic syndrome.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the sulfanyl group, followed by cross-coupling reactions to establish the connection between the aromatic rings and the imidazole core. Advances in catalytic systems have enabled more efficient and scalable production processes, reducing both reaction times and byproduct formation—a critical consideration in industrial-scale manufacturing.
From a regulatory perspective, compounds like 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) must undergo rigorous evaluation to ensure safety and efficacy before entering clinical trials. Current guidelines emphasize the importance of comprehensive toxicological studies, including acute toxicity assays, genotoxicity testing, and long-term carcinogenicity assessments. These evaluations are essential to mitigate potential risks associated with novel chemical entities.
The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the pace at which such compounds are being explored. Machine learning models trained on large datasets of bioactive molecules can predict properties like solubility, metabolic stability, and pharmacokinetic behavior with high accuracy. This approach has already led to optimized derivatives of imidazole-based scaffolds that exhibit improved pharmacological profiles compared to their predecessors.
Future directions in research may focus on exploring analogues of this compound that retain its core pharmacological attributes while introducing modifications aimed at enhancing bioavailability or reducing off-target effects. For instance, replacing one of the chloro groups with a fluorine atom could alter electronic properties without significantly compromising biological activity—a strategy frequently employed in medicinal chemistry to fine-tune molecular behavior.
In conclusion,1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) represents a structurally intriguing molecule with broad therapeutic potential across multiple disease areas. Its unique combination of substituents positions it as a valuable scaffold for further medicinal chemistry innovation—a testament to how fundamental chemical principles continue to drive advancements in human health.
61318-90-9 (1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole) Related Products
- 82382-23-8(sulconazole nitrate)
- 71821-48-2(1H-Imidazole, 1-(2-((3-((4-chlorophenyl)thio)propyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate)
- 71821-45-9(1H-Imidazole,1-[2-(2,4-dichlorophenyl)-2-[(3-phenoxypropyl)thio]ethyl]-)
- 61276-63-9(1H-Imidazole, 1-[2-(butylthio)-2-(2,4-dichlorophenyl)ethyl]-)
- 61019-61-2(1H-Imidazole, 1-[2-(2,4-dichlorophenyl)ethyl]-)
- 65689-69-2(Pyrimidine, 2-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]thio]-)
- 61318-91-0(Sulconazole mononitrate)
- 180185-78-8(1H-Imidazole,1-[(2S)-2-[[(4-chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-)
- 59293-82-2(1H-Imidazole,1-[2-[[(4-chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-,mononitrate)
- 71821-27-7(1H-Imidazole,1-[2-[[2-[(4-chlorophenyl)thio]ethyl]thio]-2-(2,4-dichlorophenyl)ethyl]-)